2,7-Dichloroquinazolin-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,7-dichloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMJCRTQBMITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each signal provide a wealth of structural information.
For 2,7-dichloroquinazolin-4-amine, the aromatic region of the ¹H NMR spectrum is particularly diagnostic. The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays three distinct signals corresponding to the protons on the benzene (B151609) portion of the quinazoline (B50416) ring. mdpi.com
A doublet observed at approximately δ 8.26 ppm with a coupling constant (J) of 8.8 Hz is assigned to the proton at position 5 (H-5). This splitting pattern arises from its coupling to the adjacent H-6.
A doublet of doublets at δ 7.58 ppm (J = 8.9, 2.1 Hz) corresponds to the H-6 proton, which is coupled to both H-5 and H-8.
The proton at position 8 (H-8) appears as a doublet at δ 7.68 ppm (J = 2.1 Hz), showing coupling only to H-6.
Furthermore, a broad singlet is observed at approximately δ 8.47 ppm, which integrates to two protons. This signal is characteristic of the primary amine (-NH₂) protons at position 4. mdpi.com The broadness of this peak is typical for amine protons due to quadrupole broadening and potential chemical exchange with residual water in the solvent. The specific chemical shifts and coupling constants confirm the 2,7-dichloro substitution pattern.
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.26 | d | 8.8 |
| H-6 | 7.58 | dd | 8.9, 2.1 |
| H-8 | 7.68 | d | 2.1 |
| -NH₂ (4) | 8.47 | bs | - |
| Data recorded in DMSO-d₆. mdpi.com (d = doublet, dd = doublet of doublets, bs = broad singlet) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms of the quinazoline ring system.
Published data for the compound in DMSO-d₆ shows signals at δ 163.83, 158.65, 152.25, 139.04, 126.81, 126.50, 125.91, and 112.0 ppm. mdpi.com The chemical shifts can be assigned to the specific carbon atoms based on known substituent effects and comparison with related structures.
Carbons bearing a chlorine atom (C-2 and C-7) and those double-bonded to nitrogen (C-4 and C-8a) are significantly deshielded and appear at lower fields. The signal at δ 163.83 ppm is assigned to C-4, which is bonded to the electronegative amino group.
The signal at δ 158.65 ppm corresponds to C-2, which is attached to a chlorine atom and two nitrogen atoms.
The quaternary carbons C-8a and C-4a typically resonate around δ 152.25 and 112.0 ppm, respectively.
The remaining signals correspond to the carbons of the aromatic ring (C-5, C-6, C-7, C-8).
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-4 | 163.83 |
| C-2 | 158.65 |
| C-8a | 152.25 |
| C-7 | 139.04 |
| C-5 | 126.81 |
| C-8 | 126.50 |
| C-6 | 125.91 |
| C-4a | 112.00 |
| Data recorded in DMSO-d₆. mdpi.com |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously confirming the connectivity and regiochemistry, especially in substituted heterocyclic systems. Techniques such as COSY, HSQC, and HMBC are employed to verify the substitution pattern of 4-aminoquinazolines. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-8, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show correlations between H-5 and C-5, H-6 and C-6, and H-8 and C-8, allowing for the definitive assignment of these carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2- to 3-bond) correlations between protons and carbons. To confirm the 4-amino substitution, one would look for a correlation between the NH₂ protons (at δ ~8.47 ppm) and the carbon atoms at C-4, C-4a, and C-5. A key correlation would be the three-bond coupling (³JCH) between the NH proton and the C4a carbon, which provides definitive proof of the substitution site. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.
As a primary aromatic amine, the most diagnostic signals are those from the -NH₂ group. orgchemboulder.com
N-H Stretching: Two distinct, medium-intensity bands are expected in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
N-H Bending: A sharp absorption band is expected between 1650-1580 cm⁻¹, which is due to the N-H scissoring (bending) vibration. orgchemboulder.com
C-N Stretching: The stretching vibration for the aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Other expected absorptions include:
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
C=N and C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region due to stretching vibrations within the quinazoline ring system.
C-Cl Stretching: Absorptions for C-Cl bonds typically appear in the fingerprint region (below 800 cm⁻¹), which can be complex but contribute to the unique spectral signature of the molecule.
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 (two bands) |
| Bending (Scissoring) | Primary Amine (N-H) | 1650 - 1580 |
| Stretch | Aromatic C-N | 1335 - 1250 |
| Stretch | Aromatic C=C / C=N | 1620 - 1450 |
| Stretch | Aromatic C-H | > 3000 |
| Stretch | Aryl C-Cl | < 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems and chromophores.
The quinazoline ring system is an extended chromophore. Its UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinazoline derivatives, these bands often appear in the 220-280 nm range and can show fine structure.
n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) into π* antibonding orbitals. These absorptions occur at longer wavelengths, often above 300 nm.
The substituents on the quinazoline ring significantly influence the absorption maxima (λmax). The amino group (-NH₂) at the 4-position acts as a powerful auxochrome, donating its lone pair of electrons into the aromatic system. This conjugation causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to the unsubstituted quinazoline. The chlorine atoms also act as auxochromes, further modifying the electronic properties and the resulting spectrum. The analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule. researchgate.netnih.gov
Application in Stability and Photostability Studies
Stability testing is crucial for understanding how a chemical compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation and photostability studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule. nih.govresearchgate.net These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1B for photostability testing. researchgate.netich.org
Forced degradation studies for a compound like this compound would involve exposing it to stress conditions more severe than standard accelerated stability testing. nih.govsapub.org This helps in developing stability-indicating analytical methods and understanding the degradation pathways. biomedres.us
While specific experimental photostability data for this compound is not extensively documented in publicly available literature, studies on similar quinazoline derivatives and other therapeutic agents provide insight. nih.gov For instance, photodegradation can lead to oxidation, particularly at electron-rich sites, or cleavage of the heterocyclic rings. nih.gov The presence of halogen substituents, like the two chlorine atoms in this compound, can influence the electronic distribution and thus affect the molecule's susceptibility to photolytic degradation. nih.gov Any degradation would be monitored and quantified using chromatographic methods like HPLC, and the degradation products would be characterized by mass spectrometry. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) provides the precise molecular weight, confirming its elemental composition.
The molecular formula of this compound is C₈H₅Cl₂N₃. The expected molecular ion peak (M⁺) in its mass spectrum would correspond to its molecular weight. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in three distinct peaks for the molecular ion:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. msu.edu
Expected Fragmentation Pattern: Electron ionization (EI) mass spectrometry typically causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. uni-saarland.de For this compound, the fragmentation would likely proceed through several key pathways based on general fragmentation rules for aromatic and heterocyclic amines. miamioh.eduslideshare.net
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of a neutral hydrogen cyanide (HCN) molecule.
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺ or [M-37]⁺.
Ring Cleavage: The quinazoline ring system itself can undergo cleavage, leading to various smaller charged fragments.
The table below outlines the theoretically expected key ions in the mass spectrum of this compound.
| m/z Value (for ³⁵Cl) | Ion Formula | Description |
|---|---|---|
| 213 | [C₈H₅³⁵Cl₂N₃]⁺ | Molecular Ion [M]⁺ |
| 215 | [C₈H₅³⁵Cl³⁷ClN₃]⁺ | Isotopic Molecular Ion [M+2]⁺ |
| 217 | [C₈H₅³⁷Cl₂N₃]⁺ | Isotopic Molecular Ion [M+4]⁺ |
| 178 | [C₈H₅³⁵ClN₃]⁺ | Loss of a Cl radical |
| 151 | [C₇H₄³⁵ClN₂]⁺ | Loss of Cl and HCN |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like halogens) in a compound. elementar.comhoriba.com This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric composition and purity. rsc.org The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. ucalgary.ca
For this compound (C₈H₅Cl₂N₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental composition.
The table below shows the calculated theoretical elemental percentages for this compound.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 44.92 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.36 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 33.14 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 19.64 |
| Total | 214.055 | 100.00 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). scispace.com It provides valuable information about the thermal stability, decomposition temperatures, and degradation kinetics of a material.
A TGA thermogram plots the percentage of weight loss against increasing temperature. For this compound, the TGA curve would be expected to remain flat at lower temperatures, indicating stability. As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition.
While a specific TGA thermogram for this compound is not readily found in the literature, studies on other substituted quinazolines and related heterocyclic compounds provide a basis for expected behavior. researchgate.netchristuniversity.in The thermal stability of quinazoline derivatives is significantly influenced by the nature and position of their substituents. scispace.com For instance, research on other chlorinated heterocyclic compounds suggests that the presence of chloro-substituents can enhance thermal stability. mdpi.com The decomposition of this compound would likely occur in a single or multi-step process at an elevated temperature, reflecting the breaking of bonds within the molecule and the volatilization of the resulting fragments. scispace.com
The table below summarizes the typical data obtained from a TGA experiment, with hypothetical but representative values for a stable heterocyclic compound like this compound.
| Parameter | Description | Expected Observation |
|---|---|---|
| Initial Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Expected to be relatively high, likely above 200°C, indicating good thermal stability. mdpi.com |
| Decomposition Range | The temperature range over which the main decomposition event(s) occur. | May show one or more distinct steps depending on the degradation pathway. scispace.com |
| Residual Mass | The percentage of mass remaining at the end of the analysis. | For an organic compound that fully decomposes and volatilizes, this would be close to 0%. |
Computational Chemistry and in Silico Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical and structural properties. nih.gov By establishing a mathematical relationship, QSAR can predict the activity of new or yet-to-be-synthesized compounds, guiding medicinal chemists in designing more potent molecules. nih.gov
The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. Molecular descriptors, which are numerical representations of the molecules' properties (e.g., topological, electronic, physicochemical), are then calculated. nih.gov Using statistical methods, a mathematical equation is generated that links these descriptors to the observed activities.
In the context of quinazoline (B50416) derivatives, QSAR models have been developed to predict various biological activities, including anticancer effects. nih.gov These models help identify which structural features of the quinazoline core and its substituents are crucial for the desired pharmacological effect.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. In a ligand-based approach, this model is derived from a set of active molecules, even when the structure of the target receptor is unknown.
For classes of compounds related to 2,7-dichloroquinazolin-4-amine, such as 6-arylquinazolin-4-amines, pharmacophore models have been successfully generated. nih.gov These models have characterized the key structural properties necessary for potent inhibition of targets like Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), providing valuable insights for the design of new inhibitors. nih.gov
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com
Studies on related quinoline (B57606) and quinazoline derivatives have utilized 3D-QSAR to gain insights into their inhibitory activities. nih.govmdpi.com The resulting models, often visualized as contour maps, highlight regions where bulky groups, positive or negative charges, or other features would likely increase or decrease a compound's potency. nih.gov The statistical robustness of these models is crucial for their predictive power. mdpi.com
| Model Type | Target | q² (Cross-validated R²) | R²pred (External Validation) | Source |
|---|---|---|---|---|
| CoMFA | LSD1 Inhibitors (Tetrahydroquinolines) | 0.778 | 0.709 | mdpi.com |
| CoMSIA | LSD1 Inhibitors (Tetrahydroquinolines) | 0.764 | 0.713 | mdpi.com |
| 3D-QSAR | Clk4 Inhibitors (6-Arylquinazolin-4-amines) | 0.79 | - | nih.gov |
| 3D-QSAR | Dyrk1A Inhibitors (6-Arylquinazolin-4-amines) | 0.82 | - | nih.gov |
Machine learning algorithms are increasingly being applied to develop sophisticated and highly predictive QSAR models. nih.govdrugtargetreview.com These methods can handle complex, non-linear relationships between molecular descriptors and biological activity. drugtargetreview.com
Commonly used machine learning techniques in QSAR include:
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.gov
Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks. ANNs are capable of modeling highly complex and non-linear data and have been used to build QSAR models for predicting the IC50 values of 4-aminoquinoline (B48711) analogs as potential SARS-CoV-2 Mpro inhibitors. nih.govnih.gov
Support Vector Machines (SVM): A supervised learning algorithm that has shown high predictive performance in large-scale QSAR modeling. nih.gov
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and merges them to get a more accurate and stable prediction. RF has been successfully used to develop predictive QSAR models for antitrypanosomal activity. nih.gov
These machine learning approaches have proven effective in building robust QSAR models for various heterocyclic compounds, including quinazoline and quinoline derivatives, aiding in the virtual screening and design of new drug candidates. drugtargetreview.comnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the molecular basis of a drug's action and for predicting the binding affinity between a ligand and its target. nih.gov
For derivatives of the quinazoline scaffold, molecular docking has been extensively used to predict their binding modes and affinities with a variety of biological targets. These studies provide critical information on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from a dichloroquinazoline intermediate, have investigated their potential as DNA gyrase inhibitors. nih.govnih.gov These simulations predicted the binding energies and identified key amino acid residues within the enzyme's active site that interact with the ligands. One such study reported a derivative showing a low binding energy (ΔGbind) of -8.16 Kcal/mol, indicating a strong predicted interaction with DNA gyrase. nih.govnih.gov Other research has used docking to evaluate quinazoline derivatives as potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and the main protease (Mpro) of SARS-CoV-2. ijcce.ac.irekb.eg
| Quinazoline Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| 4-Anilinoquinazolines | DNA Gyrase | -8.16 | Not specified | nih.govnih.gov |
| Quinazolin-2,4-diones | COVID-19 Mpro | -9.6 | GLN127, LYS5, LYS137 | ekb.eg |
| 4-Anilinoquinazolines | EGFR | -6.39 | Not specified | ijcce.ac.ir |
| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Not specified | ijcce.ac.ir |
Elucidation of Ligand-Receptor Interactions
The quinazoline scaffold is a well-established pharmacophore, particularly prominent in the design of protein kinase inhibitors. Computational docking studies are frequently employed to elucidate the binding modes of quinazoline derivatives within the ATP-binding sites of various kinases. For analogs of this compound, the 4-aminoquinazoline core typically serves as a hinge-binding motif.
In silico models predict that the quinazoline ring system orients along the peptide strand that connects the two domains of a kinase. Key interactions generally involve the nitrogen at position 1 (N1) of the quinazoline ring, which acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of a hinge region amino acid (e.g., Met-109 in p38 kinase or Leu-83 in CDK2). The amino group at the C4 position often projects into the ATP pocket, where substituents can be modified to achieve selectivity and potency. The chlorine atoms at positions 2 and 7 on the quinazoline ring are predicted to engage in hydrophobic and halogen-bonding interactions, further anchoring the ligand within the active site. The specific interactions can vary depending on the target protein, but this general binding mode is a recurring feature for this class of compounds.
Molecular docking simulations of 4-anilinoquinazoline derivatives, which are structurally related to this compound, have shown that the anilino substituent projects into a hydrophobic pocket within the protein's interior. nih.gov These computational studies are instrumental in rational drug design, allowing for the optimization of substituents on the quinazoline core to enhance binding affinity and selectivity for a desired biological target.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, aiming to identify and eliminate compounds with poor pharmacokinetic or toxicological profiles early in the development process. For this compound and its derivatives, various computational models are used to estimate their behavior in the human body.
Computational tools and web servers are utilized to predict the pharmacokinetic properties of quinazoline derivatives. These predictions cover key areas such as gastrointestinal absorption, bioavailability, plasma protein binding, and metabolic stability. For instance, studies on novel quinazolin-4-one derivatives have used platforms like SwissADME and PreADMET to predict that the compounds have the potential to be orally active agents. researchgate.net These models analyze the molecule's physicochemical properties to forecast its absorption and distribution. The predictions suggest that many quinazoline-based compounds exhibit good bioavailability. researchgate.net The goal of this profiling is to prioritize compounds that are likely to reach their target in sufficient concentrations and have a desirable duration of action.
Drug-likeness rules are sets of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.orgunits.it The compound this compound is assessed against several common filters.
Lipinski's Rule of Five: This rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgunits.itresearchgate.net
Ghose Filter: This filter provides a different set of parameters for drug-likeness, defining a qualifying range for properties like log P, molecular weight, molar refractivity, and the total number of atoms. wikipedia.org
Veber Rules: These rules emphasize molecular flexibility and polar surface area as key determinants of oral bioavailability. A compound is predicted to have good oral bioavailability if it has 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų.
The predicted physicochemical properties of this compound are generally favorable across these rules, suggesting it possesses a drug-like profile.
| Parameter | Predicted Value for this compound | Lipinski's Rule | Ghose Filter | Veber Rule |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 214.06 | <500 | 160-480 | N/A |
| Hydrogen Bond Donors | 2 | ≤5 | N/A | N/A |
| Hydrogen Bond Acceptors | 3 | ≤10 | N/A | N/A |
| Log P (Predicted) | ~2.5-3.0 | ≤5 | -0.4 to 5.6 | N/A |
| Molar Refractivity (Predicted) | ~55-60 | N/A | 40-130 | N/A |
| Total Atom Count | 18 | N/A | 20-70 | N/A |
| Polar Surface Area (PSA) (Ų) | ~52 | N/A | N/A | ≤140 |
| Rotatable Bonds | 0 | N/A | N/A | ≤10 |
The ability of a compound to cross the blood-brain barrier is a crucial property for drugs targeting the central nervous system (CNS) and a feature to be avoided for peripherally acting drugs. nih.gov In silico models, often employing machine learning algorithms like support vector machines (SVM), are used to predict BBB permeability. nih.gov These models use molecular descriptors such as molecular weight, lipophilicity (logP), and polar surface area. For this compound, its relatively low molecular weight and moderate lipophilicity suggest it may have the potential to cross the BBB. However, definitive prediction requires sophisticated quantitative structure-activity relationship (QSAR) models that have been trained on large datasets of compounds with known BBB permeability. frontiersin.org
Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. researchgate.netnih.gov Computational models are widely used to predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). researchgate.netnih.gov Nitrogen-containing heterocyclic compounds, such as quinazolines, are known to sometimes interact with the heme iron of CYP enzymes, leading to inhibition. frontiersin.org In silico screening of this compound against various predictive models would be necessary to assess its potential for CYP inhibition. These models analyze structural motifs and physicochemical properties associated with known CYP inhibitors to flag potential liabilities. frontiersin.org
Computational toxicology aims to predict the potential toxicity of chemical structures, thereby reducing the need for extensive animal testing. nih.gov Methods like quantitative structure-toxicity relationship (QSTR) analysis are used to correlate chemical structures with toxic endpoints such as mutagenicity (e.g., Ames test) and tumorigenicity. nih.gov These models screen for toxicophores—specific chemical substructures known to be associated with toxicity. For this compound, a computational assessment would involve searching its structure for known toxicophores and using statistical models to predict its likelihood of causing adverse effects like mutagenicity. Such in silico toxicity assessments are a standard part of the preclinical safety evaluation of new chemical entities. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis and Regioselectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively employed to understand the reaction mechanisms and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold. While specific DFT studies on this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds, such as 2,4-dichloroquinazolines.
Theoretical and experimental studies have demonstrated that in nucleophilic aromatic substitution reactions involving 2,4-dichloroquinazoline (B46505) precursors, the substitution of the chlorine atom at the 4-position is highly favored. nih.gov DFT calculations reveal that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. nih.gov This increased electrophilicity at the C4 position, compared to the C2 position, leads to a lower activation energy for the nucleophilic attack at this site, thus explaining the observed regioselectivity. nih.gov
This principle of regioselectivity is crucial in the synthesis of various 4-aminoquinazoline derivatives, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The selective replacement of the chlorine atom at the C4 position allows for the controlled introduction of various amine nucleophiles, leading to the synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov
The presence of the chlorine atom at the 7-position in this compound is expected to influence the electronic properties of the quinazoline ring system. However, the fundamental principle of higher reactivity at the C4 position for nucleophilic substitution is likely to be maintained. DFT calculations can precisely model the electron distribution and predict the activation energies for nucleophilic attack at both the C4 and C7 positions, providing a quantitative understanding of the regioselectivity in this specific compound.
Table 1: Key Parameters from DFT Calculations for Regioselectivity in Dichloroquinazolines
| Parameter | C4 Position | C2 Position | Implication for Reactivity |
| LUMO Coefficient | Higher | Lower | More susceptible to nucleophilic attack |
| Activation Energy (for SNAr) | Lower | Higher | Kinetically favored reaction site |
Molecular Dynamics Simulations (Potential for Future Research)
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique holds significant potential for future research, particularly in the context of drug discovery and materials science. MD simulations can provide detailed insights into the dynamic behavior of this molecule and its interactions with biological macromolecules or other materials.
The broader class of quinazoline derivatives has been the subject of numerous MD simulation studies to investigate their potential as therapeutic agents. abap.co.intandfonline.comfrontiersin.orgbenthamdirect.comnih.gov These studies often focus on understanding the binding stability and interaction patterns of quinazoline-based inhibitors with their target proteins, such as kinases, which are crucial in cancer therapy. frontiersin.orgbenthamdirect.com
For this compound, future MD simulation research could explore several key areas:
Protein-Ligand Interactions: If this compound or its derivatives are identified as having biological activity, MD simulations can be employed to model their binding to the active site of the target protein. This can help in understanding the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). abap.co.inbenthamdirect.com This information is invaluable for the rational design of more potent and selective inhibitors.
Conformational Analysis: MD simulations can be used to explore the conformational landscape of this compound and its derivatives. Understanding the preferred conformations in different environments (e.g., in aqueous solution versus a protein binding pocket) is crucial for structure-activity relationship (SAR) studies.
Permeability and Transport: MD simulations can be utilized to study the permeation of this compound across biological membranes. This can provide insights into its potential bioavailability and ability to reach its intracellular target.
Table 2: Potential Future Research Applications of Molecular Dynamics Simulations for this compound
| Research Area | Objective | Potential Insights |
| Drug Design and Discovery | To investigate the binding of this compound derivatives to biological targets. | Identification of key binding interactions, prediction of binding affinity, guidance for lead optimization. |
| Materials Science | To study the self-assembly and intermolecular interactions of this compound. | Understanding of crystal packing, prediction of material properties. |
| Biophysics | To model the interaction of this compound with lipid bilayers. | Insights into membrane permeability and potential mechanisms of cellular uptake. |
Biological Activities and Pharmacological Potential of 2,7 Dichloroquinazolin 4 Amine Derivatives
Anticancer Activity
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for developing inhibitors that target a diverse array of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a major role in regulating the proliferation and survival of cancer cells. ekb.eg Overexpression and mutations of EGFR are linked to numerous malignancies. mdpi.com These small molecule inhibitors typically function by competing with ATP at the kinase's binding site, thereby blocking downstream signaling. ekb.eg
Research has led to the synthesis of numerous potent 4-anilinoquinazoline derivatives. For instance, a series of derivatives featuring a benzylidene hydrazine carboxamide moiety demonstrated exceptional anti-proliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and H1975 (lung) cells. ekb.eg Two compounds from this series, compound 14 and compound 44 , showed remarkable inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically significant gefitinib-resistant mutant EGFRL858R/T790M. ekb.eg Similarly, another study on quinazoline-based thiazole derivatives identified compound 4i as having potent activity against MCF-7, HepG2, and A549 cells. nih.gov
Inhibition of Other Kinases (e.g., VEGFR-2, JAK2, MPS1, PLK1)
Beyond EGFR, the versatile quinazoline (B50416) scaffold has been adapted to inhibit other critical kinases involved in cancer progression.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been developed as potent inhibitors of VEGFR-2. nih.gov
JAK2: The Janus kinase (JAK) family, particularly JAK2, is involved in signaling pathways that regulate cell growth and survival. nih.gov Aberrant JAK2 signaling is associated with various diseases, including myeloproliferative neoplasms. nih.gov While specific inhibitors based on the 2,7-dichloroquinazolin-4-amine core are less documented, structurally related compounds with a 7-chloroquinolin-4-amine moiety have been identified as selective JAK2 inhibitors, demonstrating the potential of this chemical class to target the JAK family. nih.gov
MPS1: Monopolar spindle 1 (MPS1) is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, a crucial mechanism for ensuring proper chromosome segregation during mitosis. medchemexpress.comcaymanchem.com Upregulation of MPS1 is found in numerous tumor types, making it an attractive oncology target. researchgate.net While many MPS1 inhibitors feature different core structures, a pyrazolo[4,3-h]quinazoline derivative has been identified as a potent inhibitor, highlighting the adaptability of the broader quinazoline scaffold. semanticscholar.org
PLK1: Polo-like kinase 1 (PLK1) is another key regulator of mitosis, and its overexpression is linked with oncogenesis. mdpi.com A class of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives has been discovered as highly potent and specific inhibitors of PLK1, showing activity in cancer cell lines and in vivo tumor models. mdpi.com
Multi-Targeted Anticancer Agents (e.g., EGFR/VEGFR, EGFR/HDAC dual inhibition)
A promising strategy in cancer therapy is the development of single molecules that can inhibit multiple targets simultaneously, which may offer synergistic effects and overcome drug resistance. nih.gov
EGFR/VEGFR Dual Inhibition: Given that EGFR and VEGFR-2 signaling pathways are inter-correlated, dual inhibition is a rational approach to enhance anticancer activity. rsc.org Several series of 4-anilinoquinazoline derivatives have been designed and synthesized as potent dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov For example, compound 8o , a 2-chloro-4-anilino-quinazoline derivative, was found to be a potent dual inhibitor. nih.govrsc.org Another study identified compounds 15a and 15b as having strong inhibitory potencies against both kinases. nih.gov
EGFR/HDAC Dual Inhibition: Histone deacetylases (HDACs) are another important class of anticancer targets. nih.govnih.gov The concept of designing chimeric molecules that integrate the pharmacophores of EGFR inhibitors (the quinazoline core) and HDAC inhibitors (a zinc-binding group like hydroxamic acid) has been successfully demonstrated. benthamdirect.com These hybrid compounds have shown strong anti-proliferative activity. benthamdirect.com For instance, quinazoline-chalcone hybrids were developed as selective dual inhibitors of HDAC and EGFR, with one derivative showing potent activity against multiple cancer cell lines.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. benthamdirect.com It is a well-established target for anticancer and antimicrobial drugs. While classical antifolates have limitations, novel non-classical inhibitors are being explored. Derivatives of the related pyrrolo[3,2-f]quinazoline scaffold have been identified as potent, tight-binding inhibitors of DHFR. benthamdirect.com One such diaminopyrroloquinazoline derivative potently inhibits E. coli DHFR with a Ki value of 7.42 nM and shows marked selectivity over human DHFR, making it a promising candidate for antibiotic development. benthamdirect.com Other 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines were found to be potent inhibitors of both fungal and human DHFR, with Ki values in the picomolar range, and were highly active against an array of tumor cell lines.
Modulation of Cell Cycle and Apoptosis Pathways
A key outcome of the inhibition of targets like EGFR by quinazoline derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest: Treatment of cancer cells with active 4-aminoquinazoline derivatives has been shown to halt cell cycle progression. For example, compound 14 , an EGFR inhibitor, was found to arrest A549 lung cancer cells in the S phase, while compound 44 arrested the same cells in the G0 phase. ekb.eg Another study reported that a series of 4-aminoquinazoline derivatives caused G1 cell cycle arrest through the inhibition of PI3K signaling. nih.gov
Induction of Apoptosis: The ultimate fate of cancer cells treated with these compounds is often apoptosis. Staining assays have confirmed that potent EGFR-inhibiting quinazoline derivatives can induce remarkable apoptosis in A549 cells. ekb.eg The mechanism can involve the mitochondrial-dependent apoptotic pathway, which is triggered by the suppression of key survival signaling pathways. nih.gov
Tubulin Polymerization Inhibition
In addition to acting as kinase inhibitors, the versatile 4-aminoquinazoline scaffold has also been utilized to develop inhibitors of tubulin polymerization, a different but equally validated anticancer strategy. These agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
Several studies have shown that 4-anilinoquinazoline derivatives can act as tubulin polymerization inhibitors by targeting the colchicine binding site on tubulin. mdpi.com One of the most potent compounds identified, 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited high cytotoxic activity with GI50 values in the low nanomolar range and significant potency against tubulin assembly (IC50 of 0.77 µM). Further research into N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives also confirmed their role as inhibitors of tubulin polymerization that disrupt cellular microtubule networks and induce G2/M phase cell cycle arrest and apoptosis. nih.gov This demonstrates that the 4-anilinoquinazoline core can be modulated to target either tyrosine kinases or tubulin, depending on the specific substitutions. mdpi.com
Activity Against Breast Cancer Resistance Protein (BCRP) and Poly-(ADP-ribose)-polymerase (PARP)
Derivatives of the quinazoline scaffold have been investigated for their potential to inhibit key proteins involved in cancer cell survival and drug resistance, such as the Breast Cancer Resistance Protein (BCRP) and Poly-(ADP-ribose)-polymerase (PARP).
Breast Cancer Resistance Protein (BCRP) , also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs out of cancer cells. mdpi.com The overexpression of BCRP is a major cause of treatment failure in chemotherapy. nih.gov A series of twenty-two quinazolinamine derivatives were synthesized and evaluated for their ability to inhibit BCRP. nih.gov Among these, a cyclopropyl-containing quinazolinamine (Compound 22 in the study) was identified as a dual inhibitor of both BCRP and P-glycoprotein (P-gp), another important ABC transporter. nih.gov An azide-containing derivative (Compound 33 in the study) demonstrated specific BCRP inhibitory activity. nih.gov Mechanistic studies revealed that these compounds can increase the intracellular concentration of anticancer drugs like mitoxantrone in BCRP-overexpressing cells by competitively inhibiting the transporter's efflux function. nih.gov Further research into 2-phenyl-4-anilino-substituted quinazolines has shown that specific substitutions on the anilino ring, such as NO2, CN, and CF3, can lead to very high BCRP inhibition potencies. nih.govresearchgate.net One such compound, an anilinoquinazoline with a phenyl group at position 2 and a meta-nitro substitution on the 4-anilino ring (Compound 20 in the study), exhibited inhibitory potency even higher than Ko143, a well-known potent BCRP inhibitor. nih.gov
Poly-(ADP-ribose)-polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the single-strand break repair pathway. researchgate.netnih.gov Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to cell death through a concept known as synthetic lethality. mdpi.comuspharmacist.com Novel 4-hydroxyquinazoline derivatives have been designed and synthesized as PARP inhibitors. mdpi.com One compound from this series, referred to as B1, demonstrated superior cytotoxicity in primary PARPi-resistant cell lines. mdpi.com It dose-dependently suppressed intracellular PAR formation and enhanced markers of DNA damage. mdpi.com Further studies have explored dual inhibitors targeting both PARP1 and bromodomain-containing protein 4 (BRD4), leading to the development of compound BP44, which showed high selectivity for both targets and induced synthetic lethality in triple-negative breast cancer models. nih.gov
Table 1: Activity of Quinazoline Derivatives against BCRP and PARP
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Cyclopropyl-containing quinazolinamine | BCRP and P-gp | Dual inhibitor, reverses multidrug resistance. | nih.gov |
| Azide-containing quinazolinamine | BCRP | Potent and specific BCRP inhibitor. | nih.gov |
| 2-Phenyl-4-anilinoquinazolines | BCRP | Substitutions on the anilino ring (e.g., NO2, CN, CF3) lead to high potency. | nih.govresearchgate.net |
| 4-Hydroxyquinazolines | PARP | Overcomes primary PARP inhibitor resistance in cancer cell lines. | mdpi.com |
| Quinazolinone-based dual inhibitor | PARP1 and BRD4 | High selectivity for both targets, induces synthetic lethality in triple-negative breast cancer. | nih.gov |
Antimicrobial Activity
Quinazoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized and showed moderate antimicrobial activities against six bacterial strains. researchgate.net Another study on 6,7-dimethoxyquinazoline derivatives also reported antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Klebsiella (Gram-negative). researchgate.net
The antibacterial activity is often influenced by the specific substitutions on the quinazoline core. For instance, 4-alkylaminoquinazoline derivatives have been shown to increase the susceptibility of resistant Gram-negative bacteria to various antibiotics. nih.gov One such derivative, 4-(3-morpholinopropylamino)-quinazoline, potentiated the activity of antibiotics like chloramphenicol and norfloxacin against strains overexpressing efflux pumps. nih.gov Similarly, thiazole-quinolinium derivatives have shown potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative organisms. rsc.org
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Derivative Class | Gram-Positive Strains | Gram-Negative Strains | Key Findings | Reference |
|---|---|---|---|---|
| 1-Methyl-3-substituted quinazoline-2,4-diones | Various | Various | Exhibited moderate antimicrobial activities. | researchgate.net |
| 6,7-Dimethoxyquinazolines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella | Screened for antimicrobial activity. | researchgate.net |
| 4-Alkylaminoquinazolines | - | Resistant isolates | Restored antibiotic activity in resistant Gram-negative bacteria. | nih.gov |
| Thiazole-quinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus | NDM-1 Escherichia coli | Possess good potent bactericidal activity. | rsc.org |
| Quinazolin-4(3H)-one derivatives | B. subtilis, S. aureus | S. typhimurium, E. coli | Potent antimicrobial activity, with some compounds targeting DNA gyrase. | mdpi.com |
Quinazolinone derivatives have also been evaluated for their antifungal properties. A study investigating newly synthesized quinazolinone compounds found that they exhibited significant antifungal activity against seven types of plant pathogenic fungi. mdpi.com These fungi included Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum species. mdpi.com The inhibitory effect was concentration-dependent, with activity observed at both 150 and 300 mg/L. mdpi.com One particular compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Another study on 7-chloroquinolin-4-yl arylhydrazone derivatives also reported antifungal activity against several Candida species. researchgate.netnih.gov
Table 3: Antifungal Activity of Quinazolinone Derivatives
| Pathogenic Fungi | Inhibition Rate (%) at 300 mg/L (for select compound) | Reference |
|---|---|---|
| Rhizoctonia solani AG1 | Not specified | mdpi.com |
| Phytophthora parasitica var. nicotianae | Not specified | mdpi.com |
| Fusarium verticillioides | Not specified | mdpi.com |
| Sphaeropsis sapinea | Not specified | mdpi.com |
| Fusarium oxysporum f. sp. Niveum | 62.42% | mdpi.com |
| Colletotrichum fructicola | Not specified | mdpi.com |
| Colletotrichum acutatum | Not specified | mdpi.com |
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. nih.gov Derivatives of the quinazoline scaffold have shown promise in inhibiting biofilm formation. A library of compounds based on a 2-aminoquinazoline scaffold was found to have biofilm inhibition activity against Mycobacterium smegmatis. nih.gov
Furthermore, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and tested for their ability to inhibit biofilm formation in both Gram-positive (methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. nih.gov Certain analogues with specific phenyl substituents showed efficient inhibition of biofilm formation in MRSA with IC50 values in the low micromolar range. nih.gov A study on 7-methoxyquinoline derivatives also reported antibiofilm activity against pathogenic microbes isolated from urinary tract infections, with one compound showing over 90% inhibition of biofilm extension for E. coli, P. aeruginosa, and C. neoformans at a concentration of 10.0 µg/mL. mdpi.com
Table 4: Anti-Biofilm Activity of Quinazoline Derivatives
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2-Aminoquinazolines | Mycobacterium smegmatis | Identified with biofilm inhibition activity. | nih.gov |
| 4(3H)-Quinazolinonyl aminopyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Efficiently inhibited biofilm formation with IC50 values of 20.7-22.4 μM. | nih.gov |
| 7-Methoxyquinolines | E. coli, P. aeruginosa, C. neoformans | High percentage of biofilm extension inhibition at low concentrations. | mdpi.com |
The emergence of multi-drug resistant (MDR) bacteria is a major global health threat. Quinazoline derivatives have been investigated as potential agents against these challenging pathogens.
Acinetobacter baumannii : Pyrrolo[3,2-f]quinazoline derivatives have shown potent antibacterial activities against MDR A. baumannii strains, with minimum inhibitory concentrations (MICs) as low as 0.5–16 µg/mL. nih.gov These compounds were significantly more potent than the control drug trimethoprim. nih.gov Another study reported that a chlorinated derivative containing a 2-aminooxazole moiety showed promising activity against A. baumannii, including biofilm-producing strains, and acted synergistically with the antibiotic colistin. nih.gov
Staphylococcus aureus : Acyclic diamine derivatives have been synthesized and tested for their antimicrobial activity against multi-drug resistant Staphylococcus aureus (MDRSA). nih.gov One compound, in particular, demonstrated an MIC of 50 μg/mL against MDRSA. nih.gov Additionally, 1,3,4-oxadiazole derivatives have been shown to restrict the growth of multidrug-resistant S. aureus strains, with some derivatives showing a 16- to 32-fold increase in activity compared to the parent compound. unime.it
Table 5: Activity of Quinazoline Derivatives Against MDR Bacteria
| Derivative Class | MDR Strain | MIC Range | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-f]quinazolines | Acinetobacter baumannii | 0.5–32 µg/mL | Significantly stronger antibacterial activity than trimethoprim. | nih.gov |
| Chlorinated 2-aminooxazole derivative | Acinetobacter baumannii | 15.63–62.5 µM | Bactericidal activity and synergistic interaction with colistin. | nih.gov |
| Acyclic diamines | Staphylococcus aureus (MDRSA) | 50 µg/mL (for lead compound) | Demonstrated antimicrobial and antibiofilm activity. | nih.gov |
| 1,3,4-Oxadiazoles | Staphylococcus aureus (MDRSA) | Not specified | Enhanced activity against a cohort of MDRSA strains. | unime.it |
Antiviral Activity (e.g., HIV-1, Dengue Virus)
The quinazoline scaffold has also been explored for the development of antiviral agents.
Dengue Virus (DENV): Dengue is a mosquito-borne viral infection that is a major public health concern in many parts of the world. semanticscholar.orgnih.gov Several studies have reported the potential of quinoline (B57606) and quinazolinone derivatives as inhibitors of DENV. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication, which also exhibited broad and potent activities against DENV with EC50 values as low as 86 nM. nih.gov Another study focused on 4-anilinoquinolines as DENV inhibitors, identifying several lead compounds with potent antiviral activity against DENV and Venezuelan equine encephalitis virus (VEEV). mdpi.com One compound, N1-(6-bromoquinolin-4-yl)-N3-methylbenzene-1,3-diamine, showed an EC50 of 0.24 µM against DENV. mdpi.com
Human Immunodeficiency Virus (HIV-1): HIV-1 integrase is a key enzyme for the replication of the virus, and its inhibition is a validated strategy for antiretroviral therapy. nih.gov Novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized as HIV-1 integrase inhibitors. nih.gov One such derivative showed good antiviral efficacy in HIV-1 infected cells with an EC50 of 4.29 μM and low cytotoxicity. nih.gov Additionally, isoquinoline-based derivatives have been synthesized as CXCR4 antagonists, which is a major coreceptor for HIV entry, and have shown antiviral activity against HIV-1. mdpi.com
Table 6: Antiviral Activity of Quinazoline and Related Derivatives
| Derivative Class | Virus | Target/Mechanism | Potency (EC50) | Reference |
|---|---|---|---|---|
| 2,3,6-Trisubstituted quinazolinones | Dengue Virus (DENV) | ZIKV/DENV replication inhibition | As low as 86 nM | nih.gov |
| 4-Anilinoquinolines | Dengue Virus (DENV) | Not specified | 0.24 µM (for lead compound) | mdpi.com |
| Bifunctional quinolonyl diketo acids | HIV-1 | Integrase inhibition | 4.29 µM (for lead compound) | nih.gov |
| Isoquinoline-based derivatives | HIV-1 | CXCR4 antagonism | Not specified | mdpi.com |
Anti-inflammatory and Analgesic Properties
Quinazoline derivatives have been widely recognized for their potential as anti-inflammatory and analgesic agents. dntb.gov.uaresearchgate.net Research has shown that various substitutions on the quinazoline ring system can lead to significant activity, in some cases comparable or superior to established drugs. nih.gov
A study involving new 2,4,6-trisubstituted-quinazoline derivatives identified thirteen compounds with significant anti-inflammatory activity and four compounds that were more potent analgesic agents than the reference drug, indomethacin. nih.gov Another series of novel quinazolinones, designed to be selective COX-2 inhibitors, also demonstrated considerable anti-inflammatory and analgesic effects in vivo. nih.gov For instance, certain derivatives conjugated with ibuprofen or thioacetohydrazide not only showed potent anti-inflammatory action but also completely abolished pain response in animal models. nih.gov
The anti-inflammatory mechanism of some quinazoline derivatives is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins that mediate inflammation and pain. derpharmachemica.comresearchgate.net For example, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were evaluated for their anti-inflammatory potential, with one compound exhibiting the highest activity with an IC50 value of 1.772 µg/ml in an in vitro protein denaturation assay. derpharmachemica.comresearchgate.net Additionally, some 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity in the range of 10.28–53.33%, with the most active compounds being less ulcerogenic than the standard drug phenylbutazone. mdpi.com
| Compound Series | Key Findings | Reference Compound | Source |
|---|---|---|---|
| 2,4,6-Trisubstituted-quinazolines | 4 compounds showed more potent analgesic activity. 13 compounds showed significant anti-inflammatory activity. | Indomethacin | nih.gov |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Compound 4 showed the highest activity with an IC50 of 1.772 µg/ml. | Diclofenac sodium | derpharmachemica.comresearchgate.net |
| 2,3,6-Trisubstituted quinazolinones | Showed a variable activity range of 10.28–53.33%. | Phenylbutazone | mdpi.com |
| Quinazolinones conjugated with ibuprofen or thioacetohydrazide | Showed superior COX-2 selectivity and potent analgesic activity, with one compound completely abolishing pain. | Celecoxib | nih.gov |
Antimalarial Activity (e.g., against Plasmodium falciparum)
The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. nih.govimrpress.com Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds in the search for new malaria treatments. imrpress.comscialert.net
Much of the interest in this area stems from the natural product febrifugine (B1672321), an alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a quinazolinone moiety and is known for its potent antimalarial properties. nih.govnih.gov Synthetic analogs based on the structure of febrifugine have been developed and tested. One study reported a series of 2,3-substituted quinazolin-4(3H)-one derivatives that exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov These studies suggest that the 4-quinazolinone moiety is crucial for the antimalarial activity. nih.gov
In the quest for new drug targets, Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) has been identified as an essential enzyme for the parasite's growth. frontiersin.org A series of novel hybrid quinazolin-2,4-dione analogs were synthesized and evaluated in silico for their potential to inhibit pfDHODH. Molecular docking studies showed that these compounds had strong binding affinities to the active site of the enzyme, indicating their potential as antimalarial candidates. frontiersin.org
Enzyme and Receptor Modulatory Effects Beyond Major Therapeutic Areas
The versatility of the quinazoline scaffold extends to the modulation of other enzyme and receptor systems beyond those already discussed. A notable example is the activity of quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov
The mGlu7 receptor is widely expressed in brain regions associated with emotion, cognition, and reward, and its modulation is being explored for potential therapeutic applications in psychiatric disorders like schizophrenia. nih.gov In a study focused on discovering new mGlu7 NAMs, a library of compounds was screened, and active compounds were identified within the quinazolinone chemotype. One compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171 ), was found to have an mGlu7 IC50 of 6.14 µM and was selective over other group III mGlu receptors. This compound demonstrated antipsychotic-like activity in animal models, suggesting the potential for this class of derivatives in treating schizophrenia. nih.gov
Adenosine A2a Receptor Inhibition
The adenosine A2A receptor (A2AR) has been identified as a key therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. The 2-aminoquinazoline heterocycle is a promising scaffold for the development of new A2AR antagonists. Research has focused on synthesizing new derivatives with substitutions at the C6 and C7 positions of the quinazoline core to enhance antagonist activity and improve properties like solubility.
Initial studies identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist. Building on this, further modifications were explored, including substitutions at the C7 position. One notable derivative, compound 5m (7-methoxy-4-(furan-2-yl)quinazolin-2-amine), demonstrated a high affinity for the human A2A receptor (hA2AR) with a Kᵢ value of 5 nM and showed functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. mdpi.commdpi.comnih.gov Further structure-activity relationship (SAR) studies led to the development of other potent compounds by introducing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, which maintained high binding affinities while improving solubility. mdpi.commdpi.comnih.gov For instance, compounds 9x and 10d showed Kᵢ values of 21 nM and 15 nM, respectively. mdpi.commdpi.comnih.gov These findings highlight that modifications at the C7 position of the quinazolin-4-amine scaffold are critical for potent A2A receptor antagonism.
Table 1: Activity of Quinazolin-4-amine Derivatives at the Adenosine A2a Receptor
| Compound | Substitution Pattern | Kᵢ (nM) | IC₅₀ (µM) |
|---|---|---|---|
| 5m | 7-methoxy-4-(furan-2-yl) | 5 | 6 |
| 9x | C2/C7 substitutions | 21 | 9 |
| 10d | C2/C7 substitutions | 15 | 5 |
Histamine H4 Receptor Counter-Antagonism
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily involved in inflammatory and immunological processes. Ligands that act as inverse agonists at the H4R are of significant interest for their potential anti-inflammatory effects. The quinazoline scaffold has been successfully utilized to develop potent H4R inverse agonists.
Optimization of a series of quinazoline-containing H4R ligands led to the discovery of sulfonamide-substituted analogues with high affinity and inverse agonist activity. medchemexpress.comnih.gov A key finding was that chloro-substitution on the quinazoline ring is beneficial for this activity. For example, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide (compound 54) was identified as a potent H4R inverse agonist with a pKᵢ value of 8.31. medchemexpress.comnih.gov A scaffold hopping approach, guided by in silico modeling, also identified other potent 6-chloro-quinazoline derivatives. nih.gov Among them, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) was found to be a potent human H4R inverse agonist with a pKᵢ of 8.12. nih.gov These compounds were also found to possess anti-inflammatory properties in in vivo models. medchemexpress.comnih.gov
Table 2: Inverse Agonist Activity of Chloro-Substituted Quinazoline Derivatives at the Histamine H4 Receptor
| Compound | Chemical Name | pKᵢ |
|---|---|---|
| Compound 54 | 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | 8.31 |
| VUF10499 | 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | 8.12 |
P-glycoprotein Inhibition for Combating Multidrug Resistance in Cancer
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the efflux pump P-glycoprotein (P-gp) is a primary mechanism. P-gp inhibitors can be co-administered with anticancer drugs to reverse this resistance. The quinazoline scaffold has proven to be a valuable template for designing novel and potent P-gp inhibitors.
A series of N-phenylquinazolin-4-amine derivatives were designed and synthesized to reverse P-gp-mediated MDR. One of the most promising compounds, 12k , showed high potency in reversing doxorubicin resistance in K562/A02 cancer cells, with an EC₅₀ value of 57.9 nM. mdpi.com This compound was found to increase the intracellular accumulation of doxorubicin and inhibit the P-gp ATPase activity without affecting CYP3A4 activity or P-gp expression. mdpi.com Other research has identified quinazolinamine derivatives as dual inhibitors of both P-gp and another important ABC transporter, Breast Cancer Resistance Protein (BCRP). Compounds such as 4, 5, 22, 23, 24, and 27 were highlighted as effective dual inhibitors with improved metabolic stability, offering a potential advantage in overcoming MDR.
Table 3: P-glycoprotein Inhibitory Activity of Quinazoline Derivatives
| Compound | Activity | Measurement | Value |
|---|---|---|---|
| 12k | Reversal of Doxorubicin Resistance | EC₅₀ | 57.9 nM |
| Compounds 4, 5, 22-24, 27 | Dual BCRP and P-gp Inhibition | - | Effective |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver and adipose tissue. mdpi.com Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 is considered a promising therapeutic strategy for these conditions. medchemexpress.com Numerous pharmaceutical research programs have focused on developing selective 11β-HSD1 inhibitors, and several candidates have advanced into clinical trials. medchemexpress.commdpi.com
While the quinazoline scaffold is versatile and has been adapted for a multitude of biological targets, a review of the available scientific literature from the conducted searches does not indicate that derivatives of this compound have been specifically investigated or identified as inhibitors of 11β-HSD1. The development of inhibitors for this enzyme has largely focused on other chemical classes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitution at Positions C-2, C-4, C-6, and C-7 on Biological Activity
The biological activity of the 2,7-dichloroquinazolin-4-amine scaffold is exquisitely sensitive to substitutions at several key positions on the quinazoline (B50416) ring. The inherent presence of chlorine atoms at C-2 and C-7, along with the amino group at C-4, provides a foundational framework upon which further molecular refinements can be made to optimize potency and selectivity.
Role of Halogen and Amine Substituents
The chlorine atom at the C-7 position significantly influences the electronic properties of the quinazoline ring and can be critical for target engagement. For instance, in the analogous 4-aminoquinoline (B48711) series, a 7-chloro substituent is often essential for antimalarial activity. This electron-withdrawing group can affect the pKa of the quinazoline nitrogens, which in turn can influence cellular uptake and interaction with the target protein. Studies on related quinazoline structures, such as 6-chloro-4-aminoquinazoline-2-carboxamide derivatives developed as p21-activated kinase 4 (PAK4) inhibitors, have shown that the position of the chloro group is a determinant of selectivity. While a 6-chloro substitution can confer high selectivity, a 7-chloro derivative, though potent, may exhibit reduced selectivity. nih.gov
The 4-amino group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions within the active site of target proteins. Modifications at this position, by introducing various alkyl or aryl substituents, have a profound impact on biological activity. The nature and size of the substituent can dictate the potency and selectivity of the resulting compound.
Influence of Electron-Donating and Electron-Withdrawing Groups
When an aryl group is attached to the 4-amino position, forming a 4-anilinoquinazoline (B1210976) scaffold, the electronic nature of the substituents on this aryl ring can significantly modulate biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aniline (B41778) ring and its ability to interact with the target.
In many kinase inhibitor series based on the 4-anilinoquinazoline scaffold, the presence of small, electron-withdrawing groups on the aniline ring is beneficial for activity. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, substitutions with groups like halogens or cyano at the meta or para positions of the 4-anilino ring often lead to enhanced potency. Conversely, bulky or strongly electron-donating groups can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic interactions within the binding pocket.
Stereochemical Considerations and Chiral Centers (if applicable to derivatives)
While this compound itself is achiral, the introduction of chiral centers through substitution, particularly at the C-4 amino position, can lead to stereoisomers with differential biological activity and pharmacokinetic profiles. If a substituent bearing a chiral center is introduced, it is common for one enantiomer or diastereomer to exhibit significantly higher potency than the others. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral environment of the biological target, such as the active site of an enzyme. Therefore, when developing derivatives of this compound with chiral side chains, the separation and individual evaluation of the stereoisomers are crucial steps in identifying the most active and selective compound.
Effects of Heterocyclic Moiety Introduction on Activity and Selectivity
For example, incorporating a pyrazole (B372694) ring at the 4-amino position has been a successful strategy in the design of potent kinase inhibitors. In the development of PAK4 inhibitors from a 2,4-diaminoquinazoline series, the introduction of a 4-((1H-pyrazol-3-yl)amino) group was a key modification that, in combination with a C-2 carboxamide, led to highly potent and selective compounds. nih.gov The pyrazole moiety can engage in specific hydrogen bonding patterns and occupy distinct pockets within the kinase active site, thereby enhancing binding affinity and contributing to selectivity against other kinases.
Correlation Between Structural Modifications and Pharmacokinetic Profile
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its structural features. For derivatives of this compound, modifications aimed at improving biological potency must be balanced with maintaining favorable pharmacokinetic properties.
Structural modifications, such as the introduction of polar groups or heterocyclic moieties, can significantly impact a compound's solubility and permeability, which are key determinants of oral bioavailability. For instance, while increasing lipophilicity can sometimes enhance cell permeability and potency, it can also lead to poor solubility and increased metabolic liability.
Metabolic stability is another crucial aspect. The quinazoline core and its substituents can be susceptible to metabolism by cytochrome P450 enzymes. Strategic modifications, such as blocking potential sites of metabolism by introducing halogens or other stable groups, can improve metabolic stability and prolong the in vivo half-life of the compound. For example, in a series of 2-aminoquinazolin-4-(3H)-one derivatives, N-acetylation was shown to improve in vivo pharmacokinetic profiles, leading to higher exposure. scispace.com
The following table summarizes the general impact of structural modifications on the pharmacokinetic properties of quinazoline derivatives:
| Structural Modification | Potential Impact on Pharmacokinetic Profile |
| Introduction of Polar Groups (e.g., -OH, -COOH) | Increased aqueous solubility; potentially decreased cell permeability. |
| Introduction of Lipophilic Groups (e.g., alkyl, aryl) | Increased cell permeability; potentially decreased aqueous solubility and increased metabolic clearance. |
| Introduction of Heterocyclic Moieties | Can modulate solubility, permeability, and metabolic stability depending on the nature of the heterocycle. |
| Blocking Sites of Metabolism (e.g., fluorination) | Increased metabolic stability and in vivo half-life. |
Design Principles for Modulating Selectivity and Efficacy
The design of selective and efficacious inhibitors based on the this compound scaffold relies on a deep understanding of the SAR and the three-dimensional structure of the target protein. Key design principles include:
Exploiting Unique Features of the Target's Active Site: Selectivity can be achieved by designing substituents that interact with specific amino acid residues or sub-pockets that are unique to the target enzyme and not conserved in closely related off-target proteins. Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is an invaluable tool in this process. acs.org
Modulating the Conformation of the Molecule: The rigidity or flexibility of the substituents can influence how the molecule binds to the target. Introducing rigid linkers or cyclic structures can lock the molecule into a bioactive conformation, which can enhance both potency and selectivity.
Balancing Potency and Physicochemical Properties: Efficacy is not solely dependent on high potency. A successful drug candidate must also possess a favorable ADME profile. Therefore, a multi-parameter optimization approach is necessary, where improvements in potency are considered alongside properties such as solubility, permeability, and metabolic stability.
Targeting Specific Interactions: The 4-amino group is a crucial hinge-binding element in many kinase inhibitors. Maintaining this interaction while modifying other parts of the molecule to extend into different regions of the ATP-binding pocket is a common strategy to enhance both affinity and selectivity.
Mechanism of Action Moa Elucidation
Detailed Molecular Interactions with Specific Enzyme Active Sites and Allosteric Sites
The most probable molecular targets for 2,7-dichloroquinazolin-4-amine are receptor tyrosine kinases (RTKs). nih.gov Structurally analogous 4-anilinoquinazolines are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egmdpi.com The mechanism of inhibition typically involves competitive binding to the ATP-binding pocket within the kinase domain of these receptors. ekb.eg
The quinazoline (B50416) ring system acts as a scaffold that mimics the adenine (B156593) portion of ATP. The 4-amino group is crucial for this interaction, often forming key hydrogen bonds with the hinge region of the kinase. acs.org For instance, in many EGFR inhibitors, the nitrogen at position 1 of the quinazoline ring accepts a hydrogen bond from a conserved methionine residue in the hinge region, while the N3 of the quinazoline may also be involved in important interactions. acs.org The substituents on the quinazoline ring, such as the chloro groups at positions 2 and 7 in the subject compound, would occupy adjacent hydrophobic pockets, thereby enhancing the binding affinity and selectivity.
While the primary interaction is often at the ATP-binding (orthosteric) site, some quinazoline derivatives have been explored as allosteric inhibitors, which bind to a site distinct from the active site to modulate the enzyme's activity. nih.gov
Table 1: Potential Molecular Interactions of this compound with Kinase Active Sites
| Interaction Type | Potential Interacting Residues in Kinase Hinge Region | Role of this compound Moiety |
|---|---|---|
| Hydrogen Bonding | Methionine, Threonine, Aspartate | 4-amino group and quinazoline ring nitrogens |
| Hydrophobic Interactions | Leucine, Valine, Alanine, Phenylalanine | Quinazoline ring and chloro substituents |
| Van der Waals Forces | Various residues in the ATP-binding pocket | Entire molecule |
Ligand-Receptor Binding Modes and Conformational Changes
The binding of a 4-aminoquinazoline inhibitor to the ATP pocket of a kinase induces a specific, stabilized conformation of the enzyme. These inhibitors typically bind to the active conformation of the kinase, preventing the conformational changes necessary for ATP binding and subsequent phosphorylation of substrate proteins.
Computational docking studies on similar quinazoline derivatives reveal that the molecule orients itself within the ATP-binding cleft, with the quinazoline core occupying the adenine-binding region. nih.gov The substituents at various positions of the quinazoline ring play a critical role in determining the precise binding mode and selectivity for different kinases. The chloro groups at positions 2 and 7 would be expected to influence the electronic properties and conformation of the molecule, potentially leading to specific interactions within the active site that could enhance inhibitory potency.
Interrogation of Downstream Signaling Pathways Affected
By inhibiting key receptor tyrosine kinases like EGFR and VEGFR, this compound would be expected to disrupt the downstream signaling cascades that they control. nih.govmdpi.com Inhibition of these pathways can have profound effects on cancer cell proliferation, survival, and angiogenesis.
EGFR Inhibition: Blocking EGFR would inhibit the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. nih.gov The MAPK pathway is crucial for cell proliferation, while the PI3K/Akt pathway is a major survival pathway that inhibits apoptosis.
VEGFR Inhibition: Inhibition of VEGFR would primarily affect the signaling pathways involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. ekb.eg
The net effect of inhibiting these pathways would be a reduction in cell proliferation, an increase in apoptosis, and a decrease in tumor-induced angiogenesis. nih.gov
Cellular and Subcellular Effects (e.g., cytoskeletal disruption, DNA damage)
The downstream effects of kinase inhibition by quinazoline derivatives manifest in various cellular and subcellular changes.
Cell Cycle Arrest: Many quinazoline-based kinase inhibitors induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cancer cells from dividing. nih.gov
Induction of Apoptosis: By inhibiting survival signals, these compounds can trigger programmed cell death (apoptosis). nih.gov This is often characterized by the activation of caspases and the release of cytochrome c from the mitochondria. nih.gov
Tubulin Polymerization Inhibition: Some 4-anilinoquinazoline (B1210976) derivatives have been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation and cell division. nih.govnih.gov This dual mechanism of action, targeting both kinase signaling and cytoskeletal dynamics, can lead to potent antitumor activity.
DNA Topoisomerase Inhibition: Certain quinazoline derivatives have been identified as inhibitors of DNA topoisomerase, an enzyme involved in managing the topological state of DNA during replication and transcription. nih.gov
Table 2: Summary of Potential Cellular Effects of this compound
| Cellular Effect | Underlying Mechanism | Potential Consequence |
|---|---|---|
| Inhibition of Proliferation | Blockade of MAPK and PI3K/Akt pathways | Tumor growth inhibition |
| Induction of Apoptosis | Inhibition of survival signals | Cancer cell death |
| Anti-angiogenesis | Inhibition of VEGFR signaling | Reduced blood supply to tumors |
| Cell Cycle Arrest | Disruption of cell cycle checkpoints | Prevention of cell division |
Preclinical Evaluation and Efficacy Studies
In Vitro Assays
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level. This includes assessing its potential to kill cancer cells, inhibit microbial growth, or interact with specific enzymes.
Cell Viability and Proliferation Assays
No studies were identified that evaluated the effect of 2,7-dichloroquinazolin-4-amine on the viability or proliferation of human cancer cell lines or neuroblastoma cells. Research on other quinazoline (B50416) derivatives has shown activity in these areas. For instance, various N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated antiproliferative properties against cell lines such as breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG2). researchgate.net Similarly, other studies have investigated the cytotoxic effects of different compounds on neuroblastoma cell lines like SH-SY5Y. nih.govnih.gov However, data for the specific compound this compound is absent.
Antimicrobial Susceptibility Testing
There is no available information regarding the antimicrobial activity of this compound, and therefore no Minimum Inhibitory Concentration (MIC) values have been reported. The broader class of quinazolines has been investigated for antibacterial properties. For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines showed activity against multi-drug resistant Staphylococcus aureus. researchgate.net Other studies have detailed the antimicrobial potential of various quinazoline derivatives against a range of bacterial and fungal strains. researchgate.netmdpi.com
Enzyme Inhibition Assays
Specific data on the inhibitory effects of this compound on kinases or cholinesterases could not be located. The quinazoline core is a well-known scaffold for kinase inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) targeting receptor tyrosine kinases. mdpi.commdpi.com Research has demonstrated that appropriate substitution of 2-aminoquinazolines can lead to selective inhibition of cyclin-dependent kinases (Cdks). nih.gov Furthermore, various heterocyclic compounds, including quinolines, have been explored as cholinesterase inhibitors for potential use in neurodegenerative diseases. researchgate.netnih.govmdpi.com
Cytotoxicity Assessment in Normal Cell Lines
No research detailing the cytotoxicity of this compound against normal cell lines such as the human liver cell line HepG2 or human red blood cells has been published. Assessing toxicity in non-cancerous cells is a critical step to determine the therapeutic window of a potential drug. Studies on other compounds have utilized HepG2 cells to evaluate potential liver toxicity. nih.govnih.govmdpi.com Hemolysis assays, which measure the rupture of red blood cells, are also standard for assessing biocompatibility, but no such data exists for this compound. nih.govresearchgate.net
In Vivo Efficacy Models
In vivo studies in animal models are crucial for evaluating the efficacy and safety of a compound in a whole biological system before it can be considered for human trials.
Murine Models of Bacterial Infections
There are no published studies on the efficacy of this compound in murine models of bacterial infections, including lethal peritonitis. Such models are essential for testing the in vivo antibacterial efficacy of new compounds. nih.govnih.govmdpi.comscispace.com
Murine Models of Parasitic Diseases (e.g., Visceral Leishmaniasis)
Quinazoline derivatives have shown promise in the fight against parasitic diseases like visceral leishmaniasis, a condition caused by protozoan parasites of the Leishmania genus. While specific in vivo studies on this compound are not extensively documented in publicly available literature, research on structurally related quinazoline and quinoline (B57606) compounds provides insights into the potential of this chemical class.
For instance, a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. One compound from this series demonstrated efficacy in a murine model of the disease, leading to a reduction in liver parasitemia. walshmedicalmedia.com This suggests that the quinazoline core is a viable starting point for the development of new anti-leishmanial drugs.
In studies involving the closely related 2-substituted quinolines, oral administration to mice infected with Leishmania donovani or Leishmania infantum resulted in a significant reduction of the parasite burden in the liver. nih.gov For example, treatment with 2-n-propylquinoline at a dose of 12.5 mg/kg led to a 66% reduction in liver parasite burdens in L. donovani-infected mice. nih.gov Another quinoline derivative, designated as quinoline 5, also showed a significant reduction in parasite load. nih.gov
These findings highlight the potential of quinoline-based structures, which share a similar bicyclic core with quinazolines, in treating visceral leishmaniasis. The efficacy of these compounds in murine models underscores the importance of further investigation into quinazoline derivatives, including those based on the this compound scaffold.
Table 1: Efficacy of Quinoline Derivatives in Murine Models of Visceral Leishmaniasis
| Compound | Parasite Species | Dose | Route of Administration | Reduction in Liver Parasite Burden (%) | Reference |
|---|---|---|---|---|---|
| 2-n-propylquinoline | L. donovani | 12.5 mg/kg | Oral | 66 | nih.gov |
| Quinoline 5 | L. donovani | 12.5 mg/kg | Oral | 61 | nih.gov |
| Quinoline 1 | L. infantum | 25 mg/kg | Oral | 69 | nih.gov |
| Quinoline 4 | L. infantum | 25 mg/kg | Oral | 93 | nih.gov |
| Quinoline 5 | L. infantum | 25 mg/kg | Oral | 83 | nih.gov |
| Quinoline 6 | L. infantum | 25 mg/kg | Oral | 69 | nih.gov |
Models for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Research has focused on developing multi-target-directed ligands (MTDLs) based on the quinazoline framework. For example, certain 2,4-disubstituted quinazoline derivatives have been identified as having dual inhibitory activity against both cholinesterases and β-amyloid aggregation. nih.gov Furthermore, 6-arylquinazolin-4-amine derivatives have been studied as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase-1A (DYRK1A), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com
Although in vivo efficacy studies in animal models of Alzheimer's disease for this compound itself are not reported in the reviewed literature, the consistent positive findings for various quinazoline derivatives in targeting key pathological pathways of the disease suggest that this chemical class holds significant promise for further development.
Tumor Xenograft Models (if applicable to specific anticancer derivatives)
Quinazoline derivatives are well-established as anticancer agents, with several compounds in this class having received regulatory approval for cancer treatment. Preclinical studies in tumor xenograft models are a critical step in evaluating the in vivo efficacy of new anticancer drug candidates. While specific data for this compound in such models is sparse, numerous studies on related quinazoline derivatives demonstrate their potent antitumor activity.
For instance, a novel series of N-arylquinazoline-4-amine analogs were synthesized and showed significant in vitro anticancer activity against various cancer cell lines. walshmedicalmedia.com Further in vivo evaluation of such compounds is a logical next step. In another study, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative demonstrated a significant, dose-dependent inhibition of tumor growth in a human non-small cell lung cancer (NCI-H460) xenograft model in mice. At a dose of 1.0 mg/kg, this compound inhibited tumor growth by 61.9%. nih.gov
The use of zebrafish xenograft models has also provided evidence for the anticancer potential of quinoline derivatives, which are structurally similar to quinazolines. A novel synthetic quinoline derivative, DFIQ, was shown to significantly decrease tumor volume in a zebrafish xenograft model using human non-small cell lung cancer (H1299) cells. nih.gov
Table 2: Antitumor Efficacy of a Quinazoline Derivative in a Murine Xenograft Model
| Compound | Cancer Cell Line | Dose | Tumor Growth Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Non-small cell lung cancer) | 0.25 mg/kg | 17.8 | nih.gov |
| 0.5 mg/kg | 36.8 | |||
| 1.0 mg/kg | 61.9 |
Studies on Resistance Development and Cross-Resistance Profiles
A significant challenge in the treatment of infectious diseases and cancer is the development of drug resistance. Understanding the mechanisms of resistance to quinazoline-based compounds is crucial for their long-term therapeutic success.
In the context of parasitic diseases, resistance to quinoline antimalarials, such as chloroquine, is well-documented and often involves mutations in transporter proteins like PfCRT in Plasmodium falciparum. nih.gov These transporters can efflux the drug from its site of action. It is plausible that similar mechanisms, such as increased drug efflux through ABC transporters, could contribute to resistance to quinazoline derivatives in parasites like Leishmania. nih.gov
In oncology, resistance to quinazoline-based tyrosine kinase inhibitors (TKIs) is a major clinical issue. For example, resistance to gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), can arise from mutations in the EGFR gene itself. mdpi.com Additionally, the overexpression of efflux transporters like the breast cancer resistance protein (BCRP) can lead to multidrug resistance by actively pumping the drugs out of cancer cells. nih.gov Some quinazoline derivatives have been investigated for their ability to inhibit BCRP, which could help overcome this resistance mechanism. nih.gov
While specific studies on resistance development to this compound are not detailed in the available literature, the known resistance mechanisms for the broader class of quinazoline and quinoline compounds in both infectious diseases and cancer provide a framework for anticipating and potentially mitigating resistance to new derivatives.
Drug Discovery and Development Implications
Lead Compound Identification and Optimization Strategies
The identification of a promising lead compound is the first critical step in the drug discovery pipeline. 2,7-Dichloroquinazolin-4-amine, with its inherent chemical reactivity, provides a versatile platform for generating libraries of diverse compounds for biological screening. The chlorine atoms at the 2 and 7 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore the chemical space and identify initial hits.
Once a lead compound is identified, the subsequent optimization process aims to enhance its potency, selectivity, and pharmacokinetic properties. For quinazoline-based compounds, this often involves a detailed exploration of the structure-activity relationships (SAR). Key optimization strategies for derivatives of the this compound scaffold include:
Modification at the 4-amino position: The amino group at the 4-position is a common site for modification. Introducing different substituents can significantly impact the compound's interaction with its biological target. For instance, in the development of kinase inhibitors, the nature of the substituent at this position often dictates the binding affinity and selectivity.
Substitution at the 2-chloro position: The chlorine atom at the 2-position can be replaced with various nucleophiles to modulate the electronic and steric properties of the molecule. This can influence the compound's solubility, metabolic stability, and target engagement.
Computational chemistry plays a pivotal role in guiding these optimization efforts. Techniques such as quantitative structure-activity relationship (QSAR) analysis help in understanding the correlation between the chemical structure and biological activity, thereby enabling the rational design of more potent analogs.
Application of Quinazoline (B50416) Scaffolds in Targeted Therapy Development
The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in the field of oncology. A significant number of approved and investigational drugs targeting specific molecular pathways in cancer are based on the 4-aminoquinazoline core. These compounds have shown remarkable success as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Derivatives of this compound are instrumental in the synthesis of targeted kinase inhibitors. The 4-aminoquinazoline core can mimic the adenine (B156593) ring of ATP, enabling these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity. The substituents at the 2 and 7 positions can be tailored to achieve high affinity and selectivity for a specific kinase target.
Several classes of kinase inhibitors have been developed using the 4-aminoquinazoline scaffold, including:
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-aminoquinazoline core is a common feature of many EGFR inhibitors used in the treatment of non-small cell lung cancer and other solid tumors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: By targeting VEGFR, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.
Multi-kinase Inhibitors: Some quinazoline-based drugs are designed to inhibit multiple kinases simultaneously, providing a broader spectrum of anticancer activity.
The versatility of the this compound intermediate allows for the systematic modification of the quinazoline scaffold to develop inhibitors against a wide range of kinase targets, highlighting its importance in the era of personalized medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Dichloroquinazolin-4-amine, and how can purity be optimized?
- The compound is typically synthesized via nucleophilic substitution of 2,7-dichloro-4-chloroquinazoline with ammonia or amine derivatives. For example, a related quinazolin-4-amine synthesis (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) involves reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base, followed by purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) . Purity (>95%) is confirmed by LCMS with trifluoroacetic acid-containing mobile phases and UV detection at 254 nm .
Q. How can structural characterization of this compound be performed?
- Use - and -NMR to confirm substitution patterns. For instance, in analogs like N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, NMR peaks for aromatic protons and carbons are observed in the ranges δ 6.09–8.99 ppm (for protons) and 54.88–159.05 ppm (for carbons) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Q. What biological activities are associated with quinazolin-4-amine derivatives?
- Quinazolin-4-amine analogs are explored as kinase inhibitors (e.g., CDC2-like kinases) and receptor antagonists. For example, substituted 6-arylquinazolin-4-amine derivatives show selective inhibition via competitive binding assays using ATP-dependent kinase activity profiling . Biological screening should include enzymatic assays (e.g., Reaction Biology Corporation’s kinase panels) and cell-based viability tests .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Regioselective substitution at the 4-position can be controlled by steric and electronic factors. For example, microwave-assisted Suzuki-Miyaura coupling (e.g., with benzo[d][1,3]dioxol-5-ylboronic acid) at 150°C in DMF using Pd(PPh) as a catalyst enables selective functionalization at the 6-position of quinazoline cores . Computational modeling (e.g., DFT studies) predicts reactive sites based on electron density maps .
Q. How to resolve contradictions in biological activity data across studies?
- Discrepancies may arise from impurity profiles or assay conditions. For example, LCMS purity thresholds (<95%) can lead to off-target effects. Re-evaluate compounds using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) and ensure batch consistency via -NMR and HRMS . Cross-validate findings with structural analogs (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxy derivatives) to isolate structure-activity relationships .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Tools like PISTACHIO and REAXYS databases simulate plausible reaction pathways. For example, retrosynthetic analysis of 7-chloro-2-methylquinolin-4-amine derivatives identifies ammonia as a nucleophile for 4-position substitution, while boronic acids enable cross-coupling at the 7-position . Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like kinases .
Methodological Considerations
- Synthetic Optimization : Use microwave reactors (e.g., Biotage Initiator®) to reduce reaction times from hours to minutes .
- Analytical Validation : Combine LCMS (Agilent systems) with two mobile phase gradients (3-min and 7-min runs) to confirm purity and detect trace impurities .
- Biological Assays : Employ ATP-concentration-dependent kinase assays to distinguish competitive vs. allosteric inhibitors .
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